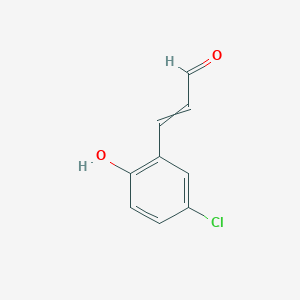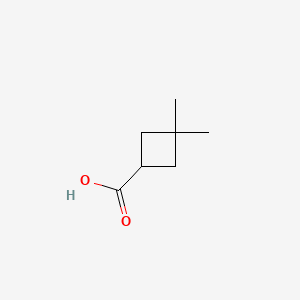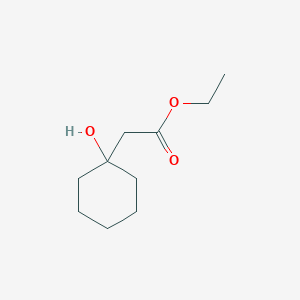
2,2,4,4-Tetramethylthietan-3-one
概要
説明
2,2,4,4-Tetramethylthietan-3-one: is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₂OS. It is characterized by a four-membered ring structure with two sulfur atoms and four methyl groups attached to the ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Thermal Rearrangement: One of the common methods to synthesize 2,2,4,4-Tetramethylthietan-3-one involves the thermal rearrangement of its 1-oxide derivative.
Acetic Anhydride Reaction: Another method involves reacting the compound with acetic anhydride, which yields the acetate derivative as the significant product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: 2,2,4,4-Tetramethylthietan-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation reactions can yield products such as sulfoxides and sulfones.
Substituted Derivatives: Substitution reactions can produce a range of derivatives with different functional groups replacing the original ones.
科学的研究の応用
Chemistry: 2,2,4,4-Tetramethylthietan-3-one is used as a building block in organic synthesis due to its unique ring structure and reactivity. It serves as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, sulfur-containing heterocycles like this compound are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
作用機序
The mechanism of action of 2,2,4,4-Tetramethylthietan-3-one involves its reactivity with various chemical reagents. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to participate in oxidation, substitution, and other chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2,2,4,4-Tetramethylthietan-3-one 1-oxide: This compound is a derivative of this compound and undergoes similar thermal rearrangement reactions.
2,2,4,4-Tetramethylthietane: Another sulfur-containing heterocycle with a similar ring structure but without the ketone functional group.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur atoms and a ketone functional group. This combination of features gives it distinct reactivity and makes it valuable for various chemical transformations.
特性
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-01-0 | |
| Record name | 58721-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,2,4,4-Tetramethylthietan-3-one 1-oxide is heated in benzene?
A1: Heating this compound 1-oxide in refluxing benzene for 90 minutes leads to a mixture of two ring-expanded products: []
Q2: Can the reaction intermediate be trapped during the thermal rearrangement of this compound 1-oxide?
A2: Yes, introducing silylating agents during the thermal rearrangement allows for trapping the transient sulfenic acid intermediate (5a). This trapping yields the trimethylsilyl derivative (5b). Interestingly, (5b) itself undergoes further thermal rearrangement, ultimately forming the enol ether (13). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)

